

# Application Notes and Protocols for the Analytical Characterization of Pentadecan-8-ol

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## Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577

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## Introduction

**Pentadecan-8-ol** (C<sub>15</sub>H<sub>32</sub>O) is a secondary fatty alcohol with a range of potential applications, including in the formulation of cosmetics and pharmaceuticals, and as a research tool for studying cell membrane dynamics.<sup>[1]</sup> Its amphiphilic nature, consisting of a long hydrophobic carbon chain and a hydrophilic hydroxyl group, allows it to interact with biological membranes, where it may influence fluidity and permeability.<sup>[1]</sup> Furthermore, long-chain fatty alcohols like **Pentadecan-8-ol** have demonstrated antimicrobial properties, suggesting their potential as active ingredients or excipients in various formulations.<sup>[1]</sup>

Accurate and robust analytical methods are essential for the quality control, characterization, and mechanistic studies of **Pentadecan-8-ol**. This document provides detailed application notes and protocols for the characterization of **Pentadecan-8-ol** using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

## Physicochemical Properties of Pentadecan-8-ol

A summary of the key physicochemical properties of **Pentadecan-8-ol** is presented in the table below. This information is crucial for sample handling, method development, and data interpretation.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>32</sub> O	[1]
Molecular Weight	228.41 g/mol	[1]
CAS Number	1653-35-6	[1]
Boiling Point	290.2 °C at 760 mmHg	ChemSrc
Density	0.833 g/cm <sup>3</sup>	ChemSrc
Flash Point	114.7 °C	ChemSrc
LogP	5.068	ChemSrc
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[1]

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Pentadecan-8-ol**. Due to its relatively high boiling point, derivatization is often employed to increase its volatility and improve chromatographic peak shape.

### Experimental Protocol

#### a) Sample Preparation and Derivatization (TMS Derivatization)

- Sample Preparation: Accurately weigh 1-5 mg of **Pentadecan-8-ol** into a clean, dry glass vial.
- Dissolution: Dissolve the sample in 500 µL of a suitable solvent such as pyridine or N,N-dimethylformamide.
- Derivatization: Add 100 µL of a trimethylsilyl (TMS) derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a TMS ether.
- Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

#### b) GC-MS Instrumentation and Conditions

Parameter	Recommended Setting
GC System	Agilent 7890B or equivalent
MS System	Agilent 5977A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Injection Volume	1 µL
Injector Temperature	280 °C
Injection Mode	Split (split ratio 20:1)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Energy	70 eV (Electron Impact - EI)
Mass Scan Range	m/z 40-500

## Data Presentation: Mass Spectrometry

The mass spectrum of **Pentadecan-8-ol** is characterized by specific fragmentation patterns. While the molecular ion peak (M<sup>+</sup>) at m/z 228 may be weak or absent, characteristic fragment ions are observed.

m/z Value	Interpretation
213	$[M-CH_3]^+$
199	$[M-C_2H_5]^+$
129	Characteristic fragment
111	Characteristic fragment
69	Characteristic fragment

Note: The fragmentation pattern of the TMS-derivatized alcohol will be different and will show characteristic ions for the TMS group (e.g., m/z 73).

## Experimental Workflow: GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **Pentadecan-8-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of **Pentadecan-8-ol**, providing detailed information about the carbon-hydrogen framework.

## Experimental Protocol

### a) Sample Preparation

- Sample Preparation: Dissolve 5-10 mg of **Pentadecan-8-ol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ).

- Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).

#### b) NMR Instrumentation and Parameters

Parameter	$^1\text{H}$ NMR	$^{13}\text{C}$ NMR
Spectrometer	Bruker Avance 400 MHz or equivalent	Bruker Avance 100 MHz or equivalent
Solvent	$\text{CDCl}_3$	$\text{CDCl}_3$
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay	1.0 s	2.0 s
Spectral Width	12 ppm	220 ppm

## Data Presentation: NMR Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Pentadecan-8-ol** will exhibit characteristic signals corresponding to the different chemical environments of the protons and carbons in the molecule.

#### $^1\text{H}$ NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-8 (CH-OH)
~1.5	m	4H	H-7, H-9
~1.2-1.4	br s	22H	CH <sub>2</sub> chain
~0.9	t	6H	H-1, H-15 (CH <sub>3</sub> )
~1.6	s	1H	OH

#### <sup>13</sup>C NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~72	C-8 (CH-OH)
~37	C-7, C-9
~32	C-2, C-14
~29	C-3 to C-6, C-10 to C-13
~25	C-6, C-10
~22	C-1, C-15
~14	C-1, C-15 (CH <sub>3</sub> )

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **Pentadecan-8-ol**, it is particularly useful for confirming the presence of the hydroxyl (-OH) group.

## Experimental Protocol

## a) Sample Preparation (KBr Pellet Method)

- Grinding: Grind 1-2 mg of **Pentadecan-8-ol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

## b) FTIR Instrumentation and Parameters

Parameter	Recommended Setting
Spectrometer	PerkinElmer Spectrum Two or equivalent
Technique	Transmission
Spectral Range	4000 - 400 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$
Number of Scans	16
Background	A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.

## Data Presentation: FTIR Spectroscopy

The FTIR spectrum of **Pentadecan-8-ol** will display characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3300 (broad)	O-H stretch	Alcohol (-OH)
~2920, ~2850	C-H stretch	Alkane (-CH <sub>2</sub> , -CH <sub>3</sub> )
~1465	C-H bend	Alkane (-CH <sub>2</sub> )
~1375	C-H bend	Alkane (-CH <sub>3</sub> )
~1100	C-O stretch	Secondary Alcohol

## Biological Relevance and Potential Mechanism of Action

**Pentadecan-8-ol**'s amphiphilic structure allows it to insert into the phospholipid bilayer of cell membranes. This interaction can disrupt the membrane's integrity and fluidity, which is a proposed mechanism for its observed antimicrobial activity. By altering the membrane properties, it may interfere with essential cellular processes such as transport and signaling.

## Conceptual Diagram: Interaction with Cell Membrane

Caption: Proposed mechanism of **Pentadecan-8-ol**'s antimicrobial activity.

## Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of **Pentadecan-8-ol**. The combination of GC-MS, NMR, and FTIR spectroscopy allows for the unambiguous identification, structural elucidation, and purity assessment of this long-chain secondary alcohol. The provided protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

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## References

- 1. Pentadecan-8-ol | C<sub>15</sub>H<sub>32</sub>O | CID 74245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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